molecular formula C16H19N3O2 B5650910 2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide

2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide

Cat. No.: B5650910
M. Wt: 285.34 g/mol
InChI Key: FHZAHEIYHHNZKI-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide core substituted with methoxy and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-methoxy-5-methylaniline with 4,6-dimethylnicotinic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenating agents and nucleophiles; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modulating enzyme activity, binding to specific receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylaniline: A precursor in the synthesis of the target compound, known for its use in dye and pigment production.

    4,6-dimethylnicotinic acid: Another key intermediate, used in the synthesis of various nicotinamide derivatives.

Uniqueness

2-(2-methoxy-5-methylanilino)-4,6-dimethylnicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxy-5-methylanilino)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-9-5-6-13(21-4)12(7-9)19-16-14(15(17)20)10(2)8-11(3)18-16/h5-8H,1-4H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZAHEIYHHNZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=C(C(=CC(=N2)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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